molecular formula C12H14N2O4 B8203801 methyl 2-(5,6-dimethoxy-1H-indazol-3-yl)acetate

methyl 2-(5,6-dimethoxy-1H-indazol-3-yl)acetate

Cat. No.: B8203801
M. Wt: 250.25 g/mol
InChI Key: OONBQIXFHUBGLA-UHFFFAOYSA-N
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Description

Methyl 2-(5,6-dimethoxy-1H-indazol-3-yl)acetate is a chemical compound with the molecular formula C12H14N2O4. It belongs to the class of indazole derivatives, which are known for their diverse biological activities and applications in various fields of science and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(5,6-dimethoxy-1H-indazol-3-yl)acetate typically involves the reaction of 5,6-dimethoxy-1H-indazole with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(5,6-dimethoxy-1H-indazol-3-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Methyl 2-(5,6-dimethoxy-1H-indazol-3-yl)acetate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex indazole derivatives.

    Biology: Investigated for its potential biological activities, such as antiviral, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of methyl 2-(5,6-dimethoxy-1H-indazol-3-yl)acetate involves its interaction with specific molecular targets and pathways. The indazole ring can bind to various receptors and enzymes, modulating their activity and leading to the observed biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(5,6-dimethoxy-1H-indole-3-yl)acetate
  • Methyl 2-(5,6-dimethoxy-1H-benzimidazol-3-yl)acetate
  • Methyl 2-(5,6-dimethoxy-1H-pyrazol-3-yl)acetate

Uniqueness

Methyl 2-(5,6-dimethoxy-1H-indazol-3-yl)acetate is unique due to its specific indazole structure, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

methyl 2-(5,6-dimethoxy-2H-indazol-3-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O4/c1-16-10-4-7-8(5-11(10)17-2)13-14-9(7)6-12(15)18-3/h4-5H,6H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OONBQIXFHUBGLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(NN=C2C=C1OC)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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